3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Description
The compound 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one belongs to the pyrrolo[3,4-c]pyrazolone class, characterized by a fused bicyclic scaffold. Key structural features include:
Properties
Molecular Formula |
C24H27N3O3S |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-5-(3-propan-2-yloxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O3S/c1-15(2)30-14-6-13-27-23(16-9-11-17(31-3)12-10-16)20-21(25-26-22(20)24(27)29)18-7-4-5-8-19(18)28/h4-5,7-12,15,23,28H,6,13-14H2,1-3H3,(H,25,26) |
InChI Key |
YMMMPTHVNMKWSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
Preparation Methods
Multicomponent Cyclization for Core Structure Formation
The pyrrolo[3,4-c]pyrazol-6-one core is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1 ), 4-(methylsulfanyl)benzaldehyde (2 ), and 3-(isopropoxy)propylamine (3 ) (Figure 1) . The reaction proceeds under reflux in ethanol with acetic acid catalysis (40–80°C, 20 h), yielding 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates (4 ) .
Reaction Conditions
| Component | Molar Ratio | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate | 1.0 | Ethanol | 80°C | 20 h | 72–89 |
| 4-(Methylsulfanyl)benzaldehyde | 1.1 | ||||
| 3-(Isopropoxy)propylamine | 1.1 |
The 2-hydroxyphenyl group is retained from the starting material, while the 4-(methylsulfanyl)phenyl and 3-(isopropoxy)propyl groups are introduced via aldehyde and amine components, respectively .
Ring-Opening Strategy for Pyrrolopyrazolone Formation
The chromeno[2,3-c]pyrrole-3,9-dione intermediate (4 ) undergoes ring-opening with hydrazine hydrate (1:5 molar ratio) in dioxane at 70°C for 4–6 h to yield 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one derivatives (5 ) . This step is critical for generating the fused pyrazole ring (Figure 2).
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Hydrazine Hydrate | 5 eq | Maximizes ring-opening efficiency |
| Solvent | Dioxane | Enhances solubility of intermediates |
| Temperature | 70°C | Balances reaction rate and decomposition |
Post-reaction, the product precipitates upon cooling and is isolated via filtration (yield: 72–94%) .
Regioselective Functionalization of the Pyrazole Ring
The 5-[3-(propan-2-yloxy)propyl] substituent is introduced via nucleophilic substitution or alkylation. Using 1-bromo-3-(isopropoxy)propane and K₂CO₃ in DMF, the alkyl chain is appended to the pyrazole nitrogen at 60°C (12 h, yield: 68–82%) .
Key Considerations
-
Solvent : DMF stabilizes the transition state.
-
Protection of Hydroxyl Groups : The 2-hydroxyphenyl group is protected as a methoxy ether (using methyl iodide/Ag₂O) to prevent side reactions .
Purification and Characterization
Crude products are purified via crystallization from ethanol/water (3:1 v/v), achieving >95% purity (HPLC) . Structural confirmation employs:
-
¹H/¹³C NMR : Distinct signals for the 2-hydroxyphenyl (δ 6.7–7.5 ppm), methylsulfanyl (δ 2.5 ppm), and isopropoxypropyl (δ 1.2–3.7 ppm) groups .
Comparative Analysis of Synthetic Routes
Mechanistic Insights
-
Cyclization : The MCR proceeds via Knoevenagel condensation (formation of α,β-unsaturated ketone), followed by Michael addition and cyclodehydration .
-
Ring-Opening : Hydrazine attacks the carbonyl group of the chromenone, inducing ring cleavage and pyrazole formation .
-
Alkylation : SN2 mechanism at the pyrazole nitrogen, favored by polar aprotic solvents .
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl and methylsulfanyl groups, leading to the formation of quinones and sulfoxides, respectively.
Reduction: Reduction reactions can target the carbonyl group in the dihydropyrrolo[3,4-c]pyrazole core, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are frequently employed.
Major Products
Oxidation: Quinones and sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine
The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Research Findings and Trends
- and : Methoxypropyl vs. isopropyloxypropyl substitutions suggest that bulkier ethers improve metabolic stability but may reduce solubility. This trade-off must be optimized in drug design .
- : The pyridinyl group’s basic nitrogen could facilitate salt formation, enhancing crystallinity and formulation properties .
Biological Activity
The compound 3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-5-[3-(propan-2-yloxy)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of the compound typically involves a multi-step process that includes the formation of the dihydropyrrolo[3,4-c]pyrazole core followed by functionalization with various substituents. The synthetic route often employs hydrazine derivatives and various electrophiles to achieve the desired molecular architecture.
Key Steps in Synthesis:
- Formation of Dihydropyrrolo Core : The initial reaction involves the condensation of appropriate hydrazine derivatives with carbonyl compounds.
- Functionalization : Subsequent reactions introduce the hydroxyphenyl, methylsulfanyl, and propan-2-yloxy groups through nucleophilic substitutions or electrophilic aromatic substitutions.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promising anticancer activity in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through activation of caspase pathways.
Cell Lines Tested:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HCT-116 (colon cancer)
The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines.
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Induction : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
- Modulation of Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption has been documented.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
- Case Study 2 : In a model of bacterial infection using mice infected with Staphylococcus aureus, administration of the compound led to a reduction in bacterial load and improved survival rates compared to untreated controls.
Q & A
Q. What are the common synthetic methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Microwave-assisted synthesis or solvent-free conditions are employed to improve efficiency and selectivity . Key steps may involve:
- Cyclocondensation of precursors under controlled pH and temperature.
- Functional group protection/deprotection (e.g., hydroxyl or sulfanyl groups) to prevent side reactions.
- Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization . Optimizing solvent polarity and reaction time is critical for achieving >70% yields.
Q. Which spectroscopic techniques are most effective for structural elucidation and conformational analysis?
Q. How do the compound’s functional groups influence its reactivity and stability?
The hydroxyphenyl group participates in hydrogen bonding, enhancing solubility in polar solvents. The methylsulfanyl group increases lipophilicity, affecting membrane permeability in biological assays. The propan-2-yloxypropyl chain introduces steric hindrance, potentially stabilizing the dihydropyrrolo-pyrazolone core against enzymatic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from variations in assay conditions or structural analogs. Strategies include:
- Comparative studies : Test the compound alongside analogs (e.g., 4-(4-fluorophenyl) or 5-(2-hydroxyethyl) derivatives) under standardized conditions .
- Dose-response profiling : Identify activity thresholds using IC50/EC50 curves to differentiate false positives from true interactions .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for enzymes/receptors .
Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?
- In vitro assays :
- Plasma stability : Incubate with human plasma (37°C, pH 7.4) and monitor degradation via HPLC .
- CYP450 inhibition : Use liver microsomes to assess metabolic interactions .
- In vivo models :
- Pharmacokinetic profiling : Administer intravenously/orally to rodents and measure bioavailability using LC-MS/MS .
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
- Fragment-based drug design : Replace the methylsulfanyl group with bioisosteres (e.g., sulfoxide or sulfonamide) to modulate electronic properties .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substitutions at the propan-2-yloxypropyl chain .
- SAR tables : Compare activity of derivatives (Table 1).
Table 1: Structure-Activity Relationships of Analogous Compounds
| Substituent Modifications | Biological Activity Change | Reference |
|---|---|---|
| 4-(4-Fluorophenyl) substitution | Increased anticancer activity | |
| 5-(2-Hydroxyethyl) addition | Reduced cytotoxicity in normal cells |
Methodological Guidance
Q. What strategies mitigate challenges in synthesizing stereochemically pure batches?
- Chiral chromatography : Use amylose-based columns to separate enantiomers .
- Asymmetric catalysis : Employ palladium or organocatalysts to control stereochemistry during cyclization .
Q. How should researchers design assays to evaluate the compound’s antioxidant or anti-inflammatory potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
